molecular formula C10H9BrFN3 B13485722 1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine

1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine

Cat. No.: B13485722
M. Wt: 270.10 g/mol
InChI Key: HTZFHWYQRZUMQJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a 2-bromo-5-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with 1h-pyrazol-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially altering the aromatic ring or the pyrazole moiety.

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-3-amine
  • 1-(2-Chloro-5-fluorobenzyl)-1h-pyrazol-3-amine
  • 1-(2-Bromo-5-chlorobenzyl)-1h-pyrazol-3-amine

Uniqueness

1-(2-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine is unique due to the specific positioning of the bromo and fluoro substituents on the benzyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9BrFN3/c11-9-2-1-8(12)5-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)

InChI Key

HTZFHWYQRZUMQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CC(=N2)N)Br

Origin of Product

United States

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